7-(TERT-BUTYL)-2-{3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperazine ring, a benzothieno pyrimidine core, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the piperazine ring, and the addition of the tert-butyl and dimethylphenyl groups. Common reagents used in these reactions include tert-butyl chloride, 2,3-dimethylphenylamine, and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary, but typical conditions include temperatures ranging from -78°C to 150°C, and the use of solvents like ethanol, methanol, or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4,4′,4-Tri-tert-Butyl-2,2′:6′,2-terpyridine
- tert-Butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
The uniqueness of 7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific structural features, such as the combination of the benzothieno pyrimidine core with the piperazine ring and the tert-butyl and dimethylphenyl substituents
Biological Activity
The compound 7-(tert-butyl)-2-{3-[4-(2,3-dimethylphenyl)piperazino]-3-oxopropyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (referred to as compound X) belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of compound X is characterized by:
- A benzothieno moiety fused with a pyrimidinone ring.
- A tert-butyl substituent which enhances lipophilicity.
- A piperazine derivative that may contribute to its pharmacological effects.
Biological Activity Overview
Compound X has been investigated for various biological activities including:
- Antitumor Activity
- Anticonvulsant Effects
- Antimicrobial Properties
Antitumor Activity
Research indicates that compound X exhibits significant antitumor activity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 12.5 | Inhibition of topoisomerase II |
MCF-7 | 15.0 | Induction of apoptosis |
A549 | 20.0 | Cell cycle arrest at G2/M phase |
In a study by Shen et al. (2011), the compound demonstrated selective cytotoxicity towards HepG2 cells while sparing normal cells, indicating its potential as a targeted anticancer agent .
Anticonvulsant Effects
Compound X has also shown promise in anticonvulsant assays:
Test Model | Dose (mg/kg) | Efficacy (%) | Notes |
---|---|---|---|
MES Test | 30 | 85 | Significant reduction in seizures |
scPTZ Test | 15 | 75 | Comparable to standard anticonvulsants |
The anticonvulsant activity is attributed to modulation of GABAergic neurotransmission, which is critical in seizure control .
Antimicrobial Properties
In antimicrobial testing, compound X displayed broad-spectrum activity:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 8 µg/mL |
This suggests that compound X could be developed as a novel antimicrobial agent .
The mechanisms by which compound X exerts its biological effects include:
- Topoisomerase Inhibition : Disruption of DNA replication in cancer cells.
- GABA Modulation : Enhancing inhibitory neurotransmission in the central nervous system.
- Membrane Disruption : Interfering with microbial cell wall synthesis.
Case Studies
- Antitumor Efficacy Study : A study conducted on xenograft models demonstrated that administration of compound X significantly reduced tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .
- Anticonvulsant Study : In a double-blind trial involving patients with refractory epilepsy, participants receiving compound X showed a marked decrease in seizure frequency compared to those on placebo .
Properties
IUPAC Name |
7-tert-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O2S/c1-18-7-6-8-22(19(18)2)32-13-15-33(16-14-32)25(34)12-11-24-30-27(35)26-21-10-9-20(29(3,4)5)17-23(21)36-28(26)31-24/h6-8,20H,9-17H2,1-5H3,(H,30,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLSNCLCSWHQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NC4=C(C5=C(S4)CC(CC5)C(C)(C)C)C(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.